Methyl pyridin-3-ylcarbamate

Description

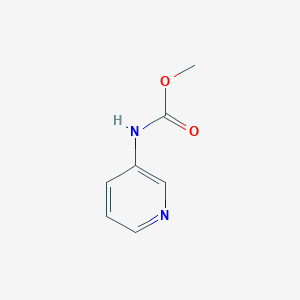

Structure

3D Structure

Properties

IUPAC Name |

methyl N-pyridin-3-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)9-6-3-2-4-8-5-6/h2-5H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZCVSWNTPRACJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283976 | |

| Record name | methyl pyridin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-24-5 | |

| Record name | 6269-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl pyridin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Methyl Pyridin-3-ylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pyridin-3-ylcarbamate, a small molecule featuring a central pyridine ring coupled with a methylcarbamate group, represents a chemical scaffold of significant interest in medicinal chemistry. While its precise biological mechanism of action is not yet fully elucidated in publicly available literature, its structural motifs are present in a wide array of pharmacologically active agents. This guide provides a comprehensive framework for the systematic investigation of methyl pyridin-3-ylcarbamate's mechanism of action. We will explore potential, plausible mechanisms based on the activities of structurally related compounds and detail a rigorous, multi-pronged experimental strategy to definitively identify its molecular targets and downstream signaling pathways. This document is intended to serve as a practical roadmap for researchers, offering not just protocols, but the strategic rationale behind each experimental choice.

Introduction: The Therapeutic Potential of the Pyridinyl Carbamate Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutics. Its ability to participate in hydrogen bonding and π-stacking interactions makes it a versatile component for engaging with biological targets.[1] Similarly, the carbamate group is a key structural motif in many drugs, valued for its chemical stability and capacity to act as a peptide bond surrogate, thereby improving cell membrane permeability.[2] The combination of these two moieties in methyl pyridin-3-ylcarbamate suggests a high potential for biological activity.

Derivatives of 3-aminopyridine, the precursor to methyl pyridin-3-ylcarbamate, have demonstrated a range of biological effects, including antimicrobial and antitumor properties.[3][4] Furthermore, the broader class of carbamates encompasses compounds with diverse mechanisms, from the reversible inhibition of acetylcholinesterase by carbamate insecticides to the disruption of microtubule synthesis by anthelmintic agents.[5][6] Given this landscape, the mechanism of action of methyl pyridin-3-ylcarbamate could conceivably involve a number of cellular processes. This guide will provide the tools to systematically explore these possibilities.

Postulated Mechanisms of Action: An Evidence-Based Starting Point

Based on the known activities of related chemical structures, we can formulate several initial hypotheses for the mechanism of action of methyl pyridin-3-ylcarbamate. These hypotheses will form the basis of our initial screening and target identification efforts.

-

Hypothesis 1: Enzyme Inhibition. Many small molecules exert their effects by inhibiting the activity of specific enzymes. The carbamate moiety, in particular, is known to interact with the active sites of enzymes, such as serine hydrolases. A primary avenue of investigation should be to screen methyl pyridin-3-ylcarbamate against panels of common drug targets, such as kinases, proteases, and esterases.

-

Hypothesis 2: Receptor Modulation. The pyridine nucleus is a common feature in ligands for various cell surface and nuclear receptors. It is plausible that methyl pyridin-3-ylcarbamate could act as an agonist or antagonist at a specific receptor, thereby initiating or blocking a signaling cascade.

-

Hypothesis 3: Disruption of Protein-Protein Interactions. The molecule could position itself at the interface of two interacting proteins, disrupting a critical cellular process. This is a more challenging mechanism to uncover but can be investigated with modern proteomic techniques.

-

Hypothesis 4: DNA Intercalation or Damage. Some pyridinyl carbamate derivatives have been shown to bind to and even cleave DNA upon photochemical activation.[7][8] While less common for simple methylcarbamates, this possibility should not be entirely discounted, especially if preliminary cell-based assays indicate cytotoxic effects.

A Strategic Workflow for Mechanism of Action Elucidation

The definitive identification of a small molecule's mechanism of action requires a multi-faceted approach that combines phenotypic screening, target identification, and target validation. The following workflow is designed to be a self-validating system, where findings from one experimental arm inform and corroborate the others.

Caption: A strategic workflow for elucidating the mechanism of action.

Phase 1: Phenotypic Screening and Cellular Characterization

The initial step is to understand the biological effect of methyl pyridin-3-ylcarbamate at a cellular level.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Line Selection: Choose a panel of diverse human cancer and non-cancer cell lines to identify potential selective toxicity.

-

Compound Treatment: Plate cells at a suitable density and treat with a serial dilution of methyl pyridin-3-ylcarbamate (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.

-

Viability Assessment: Utilize a metabolic assay, such as MTT or PrestoBlue, to quantify cell viability.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and time point.

Causality Behind Experimental Choices: This initial screen provides a broad overview of the compound's potency and selectivity. A significant difference in IC50 values between cell lines can offer early clues about the underlying mechanism (e.g., targeting a pathway that is dysregulated in a specific cancer type).

High-Content Imaging for Deeper Phenotypic Insights

Should the initial screens reveal significant activity, high-content imaging can provide a more detailed picture of the cellular phenotype. By using fluorescent dyes or antibodies, one can simultaneously assess multiple cellular parameters, such as:

-

Cell cycle progression (e.g., using DAPI for DNA content)

-

Apoptosis induction (e.g., using Annexin V or caspase-3 staining)

-

Changes in organelle morphology (e.g., mitochondrial or lysosomal dyes)

-

Induction of cellular stress pathways

Phase 2: Molecular Target Identification

Once a consistent and potent cellular phenotype is established, the next critical step is to identify the direct molecular target(s) of methyl pyridin-3-ylcarbamate.

Experimental Protocol: Affinity-Based Protein Profiling

This method aims to "fish out" the target proteins from a complex cellular lysate using the compound as bait.[9]

-

Probe Synthesis: Synthesize a derivative of methyl pyridin-3-ylcarbamate that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to be critical for its biological activity.

-

Immobilization: Covalently attach the tagged compound to a solid support, such as agarose or magnetic beads.

-

Lysate Incubation: Incubate the immobilized compound with a lysate from the most sensitive cell line identified in the phenotypic screens.

-

Washing and Elution: Wash away non-specifically bound proteins and then elute the proteins that specifically bind to the compound.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Self-Validating System: To ensure the identified proteins are true targets, a competition experiment should be performed in parallel. Here, the lysate is pre-incubated with an excess of the untagged, "free" methyl pyridin-3-ylcarbamate before being added to the affinity matrix. True binding partners will be competed off and will be absent or significantly reduced in the mass spectrometry results of the competition experiment.

Caption: Workflow for affinity-based target identification.

Complementary Approaches: Genetic and Transcriptomic Profiling

-

RNAi/CRISPR Screens: Perform a genome-wide RNA interference (RNAi) or CRISPR-Cas9 screen to identify genes whose knockdown or knockout confers resistance or hypersensitivity to methyl pyridin-3-ylcarbamate. This can reveal the pathway, if not the direct target, of the compound.

-

Gene Expression Profiling: Treat cells with the compound and analyze changes in the transcriptome using RNA sequencing. Comparing the resulting gene expression signature to databases of signatures from compounds with known mechanisms of action can provide valuable clues.

Phase 3: Target Validation and Pathway Analysis

The final and most critical phase is to validate the putative targets identified in Phase 2 and to map their role in the observed cellular phenotype.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

If a putative enzyme target is identified, its inhibition by methyl pyridin-3-ylcarbamate must be confirmed in a purified system.[10][11][12]

-

Recombinant Protein Expression: Express and purify the recombinant target enzyme.

-

Assay Development: Develop a robust assay to measure the enzyme's activity (e.g., a fluorescence-based or colorimetric assay).

-

Inhibition Studies: Measure the enzyme's activity in the presence of varying concentrations of methyl pyridin-3-ylcarbamate.

-

Data Analysis: Determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive) by performing kinetic studies.[13]

Table 1: Hypothetical Enzyme Inhibition Data

| Target Enzyme | IC50 (µM) | Mode of Inhibition |

| Kinase X | 0.5 | ATP-competitive |

| Protease Y | > 100 | Not determined |

| Esterase Z | 12.5 | Non-competitive |

Cell-Based Target Engagement Assays

To confirm that the compound engages the target within the cellular context, techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed. This method relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Connecting Target to Phenotype

The final step is to demonstrate that the inhibition of the validated target is responsible for the observed cellular phenotype. This can be achieved by:

-

Target Knockdown/Knockout: Show that depleting the target protein using siRNA or CRISPR mimics the phenotype observed with compound treatment.

-

Overexpression of a Resistant Mutant: Introduce a mutated version of the target protein that does not bind the compound and show that it rescues the cells from the compound's effects.

Conclusion and Future Directions

The elucidation of a novel small molecule's mechanism of action is a complex but essential undertaking in modern drug discovery. For methyl pyridin-3-ylcarbamate, a systematic and multi-pronged approach, as outlined in this guide, is paramount. By integrating phenotypic screening, robust target identification methodologies, and rigorous target validation, researchers can move from an interesting "hit" compound to a well-characterized lead molecule with a clear path toward further development. The insights gained from such studies not only advance the specific project but also contribute to our broader understanding of the interplay between chemical structure and biological function.

References

-

Carbamate Insecticide Action. (2011, October 26). YouTube. Retrieved from [Link]

-

p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. (2020, March 9). PubMed. Retrieved from [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]

-

3-Aminopyridine: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PubMed Central. Retrieved from [Link]

-

p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. (2020, March 9). NIH. Retrieved from [Link]

-

Diels–Alder/Retro-Diels–Alder Reactions as Fold Altering Chemical Stimuli to Control the Self-Assembly of Aromatic Oligoamides. (2026, February 2). ACS Publications. Retrieved from [Link]

-

Methyl carbamate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. (n.d.). PMC. Retrieved from [Link]

-

Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]

-

3-Aminopyridine: From Synthesis to Specialized Applications in Chemical Industries. (2026, January 26). WorldOfChemicals. Retrieved from [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PMC. Retrieved from [Link]

-

Synthesis of 3-Aminopyridine. (n.d.). ResearchGate. Retrieved from [Link]

-

Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. Retrieved from [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing. Retrieved from [Link]

-

Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved from [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC. Retrieved from [Link]

-

An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020, May 8). Analyst (RSC Publishing). Retrieved from [Link]

-

Small molecule photocatalysis enables drug target identification via energy transfer. (2022, August 15). Macmillan Group - Princeton University. Retrieved from [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (2015, January 7). ACS Publications. Retrieved from [Link]

-

Basic workflow of target identification: (A) Genetic approach; (B)... (n.d.). ResearchGate. Retrieved from [Link]

-

Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. Retrieved from [Link]

-

Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. (2023, August 1). PubMed Central. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. mdpi.com [mdpi.com]

- 13. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]

Technical Whitepaper: Methyl Pyridin-3-ylcarbamate as a Pharmacophoric Scaffold

Topic: Biological Activity of Methyl Pyridin-3-ylcarbamate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Technical Summary

Methyl pyridin-3-ylcarbamate (CAS: 694495-63-1; also referred to as methyl N-(3-pyridyl)carbamate) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often encountered as a synthetic intermediate or degradation product (e.g., of Tofacitinib impurities), its intrinsic biological activity profile is defined by two distinct mechanisms: microtubule destabilization and serine hydrolase inhibition .

This guide analyzes the compound not merely as a reagent, but as a bioactive probe. We explore its utility as a bioisostere of the benzimidazole anthelmintics (e.g., carbendazim) and its kinetic behavior as a pseudo-substrate for acetylcholinesterase (AChE).

Chemical Identity & Physicochemical Profiling

Understanding the biological behavior of this molecule requires a breakdown of its electronic and steric properties.

-

IUPAC Name: Methyl N-pyridin-3-ylcarbamate[1]

-

Molecular Weight: 152.15 g/mol

-

Key Pharmacophore: The carbamate moiety (-NH-CO-O-Me) attached to the electron-deficient pyridine ring.

Structure-Activity Relationship (SAR) Matrix

| Feature | Chemical Property | Biological Implication |

| Pyridine Ring (3-pos) | Electron-withdrawing, H-bond acceptor (N) | Increases acidity of the carbamate NH; facilitates H-bonding in the Colchicine Binding Site (CBS) of tubulin. |

| Carbamate Linker | Planar, conjugated system | Mimics the amide bond; serves as a "warhead" for serine acylation in hydrolases. |

| Methyl Ester | Small, lipophilic | Fits into the hydrophobic pocket of AChE or the hydrophobic channel of β-tubulin. |

Mechanism of Action (MOA)

Primary Mechanism: Microtubule Destabilization

Methyl pyridin-3-ylcarbamate functions as a simplified analog of the benzimidazole class of microtubule targeting agents (MTAs). It targets the Colchicine Binding Site (CBS) at the interface of α- and β-tubulin.

-

Binding Kinetics: The molecule binds to the β-tubulin subunit, preventing the curved-to-straight conformational change necessary for microtubule polymerization.

-

Outcome: This leads to mitotic arrest at the G2/M phase, ultimately triggering apoptosis via the Bcl-2 pathway.

-

Bioisosterism: Unlike nocodazole (a benzimidazole), the pyridine core offers different solubility and metabolic stability profiles, reducing the risk of "crystal nephropathy" often seen with insoluble carbamates.

Secondary Mechanism: Cholinesterase Inhibition

As a carbamate, the molecule acts as a pseudo-substrate for Acetylcholinesterase (AChE).[3]

-

Acylation Step: The active site Serine-200 attacks the carbonyl carbon of the carbamate.

-

Carbamylation: The methanol group is the leaving group, resulting in a carbamylated enzyme (Enz-CO-NH-Pyridine).

-

Hydrolysis Rate: Unlike the rapid hydrolysis of acetylated enzymes (microseconds), carbamylated AChE hydrolyzes slowly (minutes to hours), effectively inhibiting the enzyme and raising synaptic acetylcholine levels.

Visualization of Biological Pathways

Diagram 1: Dual-Mechanism Workflow

The following diagram illustrates the bifurcation of biological activity based on the target environment (Cytosol vs. Synapse).

Caption: Dual-pathway activation showing microtubule destabilization (red path) and AChE inhibition (green path).

Experimental Protocols

To validate the activity of methyl pyridin-3-ylcarbamate, the following assays are the industry standard. These protocols are designed to be self-validating with positive controls.

Protocol A: Turbidimetric Tubulin Polymerization Assay

Objective: Quantify the IC50 for inhibition of tubulin assembly.

-

Reagent Prep:

-

Purified Tubulin protein (>99% pure) at 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

GTP stock (100 mM).

-

Test Compound: Methyl pyridin-3-ylcarbamate dissolved in DMSO.

-

Control: Nocodazole (Positive), DMSO only (Negative).

-

-

Assay Setup:

-

Pre-warm a 96-well half-area plate to 37°C.

-

Add 5 µL of test compound (final conc. range 0.1 µM – 100 µM).

-

Add 45 µL of Tubulin/GTP mix (Final tubulin: 2 mg/mL; GTP: 1 mM).

-

-

Measurement:

-

Immediately place in a kinetic plate reader at 37°C.

-

Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot OD340 vs. Time.

-

Validation Check: The Negative Control must show a sigmoidal increase in OD (polymerization). The Positive Control should remain flat.

-

Calculate Vmax (slope of the linear phase) and determine IC50.

-

Protocol B: Ellman’s Assay for AChE Inhibition

Objective: Determine the carbamylation potency (Ki) against Acetylcholinesterase.

-

Reagent Prep:

-

Buffer: 0.1 M Phosphate buffer, pH 8.0.

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 0.3 mM.

-

Enzyme: Electric eel AChE (0.05 U/mL).

-

-

Reaction Workflow:

-

Incubate Enzyme (100 µL) + Test Compound (20 µL) for 20 minutes (Critical: Carbamates require pre-incubation to allow carbamylation).

-

Add DTNB (100 µL) and ATCh (20 µL) to initiate reaction.

-

-

Measurement:

-

Monitor Absorbance at 412 nm for 5 minutes.

-

The yellow color indicates hydrolysis of ATCh.

-

-

Validation:

-

Compare slope (rate) against Physostigmine (standard carbamate inhibitor).

-

Safety & Toxicology

When handling methyl pyridin-3-ylcarbamate, researchers must account for the specific hazards of the pyridine and carbamate moieties.

-

Genotoxicity: Pyridine derivatives can intercalate DNA. Standard Ames testing is required for early-stage screening.

-

Metabolic Activation: The pyridine ring is prone to N-oxidation by CYP450 enzymes, potentially creating reactive metabolites.

-

Handling: Use nitrile gloves. Carbamates are potential skin sensitizers and cholinesterase inhibitors; avoid aerosolization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11672725, Methyl N-(4-methylpyridin-3-yl)carbamate. Retrieved from [Link]

-

Kratky, M., et al. (2025). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates. MDPI Molecules. Retrieved from [Link]

-

Islam, M., et al. (2021). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. ResearchGate. Retrieved from [Link]

-

Quinlan, R. A., et al. (1980). The influence of the microtubule inhibitor, methyl benzimidazol-2-yl-carbamate (MBC) on nuclear division. Journal of Cell Science. Retrieved from [Link]

-

Ghosh, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Methyl pyridin-3-ylcarbamate derivatives and analogs

An In-Depth Technical Guide to Methyl Pyridin-3-ylcarbamate Derivatives and Analogs for Drug Discovery Professionals

Executive Summary

The methyl pyridin-3-ylcarbamate scaffold and its analogs represent a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapeutics. The inherent electronic properties of the pyridine ring, combined with the hydrogen bonding capabilities of the carbamate or analogous urea linker, make this motif a privileged structure for engaging with various biological targets, most notably protein kinases. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds, with a specific focus on their role as kinase inhibitors in oncology. We will delve into detailed synthetic protocols, bioassay methodologies, and the causal logic behind experimental design, offering field-proven insights for researchers and drug development professionals.

The Pyridin-3-ylcarbamate Scaffold: A Privileged Motif in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold found in numerous FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, including aqueous solubility. When combined with a carbamate or a bioisosteric urea linker at the 3-position, it forms a potent pharmacophore capable of forming critical hydrogen bond interactions within the ATP-binding site of many protein kinases, acting as a "hinge-binder." This interaction anchors the molecule, allowing its various substituents to probe other regions of the binding pocket to achieve potency and selectivity. The well-established tyrosine kinase inhibitor Imatinib, a cornerstone in leukemia treatment, prominently features a pyridinyl-pyrimidine amine core that exemplifies this hinge-binding principle.[3][4]

Synthetic Strategies and Methodologies

The synthesis of methyl pyridin-3-ylcarbamate derivatives is adaptable, allowing for the systematic exploration of chemical space to optimize biological activity.

Core Synthesis of Methyl Pyridin-3-ylcarbamate

The foundational structure can be synthesized through straightforward and scalable methods. A common approach involves the reaction of 3-aminopyridine with an appropriate acylating agent, such as an alkyl halocarbonate.[5]

-

Reaction: 3-aminopyridine is reacted with methyl chloroformate in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Causality: The base is crucial for scavenging the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The choice of a non-nucleophilic base avoids competition with the desired acylation reaction.

Diversification into Analogs for SAR Exploration

To build a library of analogs for SAR studies, the core synthesis can be modified. For kinase inhibitors, a common strategy involves creating urea or amide analogs that connect the hinge-binding pyridine head to a "solvent-front" fragment.

Diagram 1: General Synthetic Workflow

This diagram illustrates a typical workflow for synthesizing and screening a library of pyridine-based kinase inhibitors.

Caption: A typical drug discovery workflow from synthesis to lead identification.

Experimental Protocol 1: Synthesis of a N-(Phenyl)-N'-(4-methylpyridin-3-yl)urea Analog

This protocol describes a representative synthesis for a urea-based analog, a common bioisostere for the carbamate group in kinase inhibitors.

Objective: To synthesize a urea analog to probe the solvent-front region of a kinase active site.

Materials:

-

3-Amino-4-methylpyridine

-

Phenyl isocyanate

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-amino-4-methylpyridine (1.0 eq). Dissolve it in anhydrous DCM.

-

Reagent Addition: While stirring at 0°C (ice bath), add phenyl isocyanate (1.05 eq) dropwise to the solution. Rationale: The slight excess of isocyanate ensures full consumption of the limiting amine. The dropwise addition at low temperature controls the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the crude product in a minimal amount of DCM.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

-

Validation: Collect the fractions containing the desired product, combine, and evaporate the solvent. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS. Self-Validation: The expected spectral data must match the proposed structure, and purity should typically be >95% for use in biological assays.

Application as Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This makes them high-value targets for therapeutic intervention. Pyridine derivatives have shown significant promise as inhibitors of various kinase families, including EGFR, VEGFR, PIM, and FLT3.[2][6][7]

Mechanism of Action: The Hinge-Binding Interaction

The primary mechanism by which pyridin-3-ylcarbamate analogs inhibit kinases is by competing with ATP for its binding site. The pyridine nitrogen and the adjacent N-H of the carbamate/urea linker form two or three key hydrogen bonds with the "hinge region" of the kinase, a short loop of amino acids that connects the N- and C-lobes of the enzyme. This interaction is fundamental to the high affinity of these inhibitors.

Diagram 2: Kinase Hinge-Binding Mechanism

This diagram illustrates the critical hydrogen bond interactions between a pyridin-3-ylurea inhibitor and the kinase hinge region.

Caption: Key hydrogen bonds between the inhibitor and the kinase hinge.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the pyridin-3-ylcarbamate scaffold has yielded crucial insights into the requirements for potent and selective kinase inhibition.

-

The Pyridine Ring: The position of the nitrogen is critical. Replacing a pyrimidine ring with a pyrazine, for example, can lead to a complete loss of activity, highlighting the precise geometry required for hinge binding.[8] Methyl substitutions on the pyridine or an adjacent ring can enhance potency through favorable hydrophobic interactions.[8][9]

-

The Carbamate/Urea Linker: This unit is primarily a hydrogen-bonding scaffold. Its N-H groups are essential for the hinge interaction.

-

The Solvent-Front Moiety (R-Group): This part of the molecule extends into the solvent-exposed region of the ATP pocket and is the primary driver of potency and selectivity. Modifications here can pick up additional interactions with specific residues, allowing for the targeting of one kinase over another. For example, studies on PIM kinase inhibitors revealed that increasing the conformational freedom of the solvent-front fragment could unexpectedly increase activity.[6]

Data Presentation 1: SAR of Pyridinyl Analogs as FAAH Inhibitors

While focused on a different enzyme class, the following data clearly demonstrates the powerful effect of modifying the core structure. A study of fatty acid amide hydrolase (FAAH) inhibitors showed that replacing a phenyl ring with a pyridin-3-yl heterocycle dramatically increased potency.[10]

| Compound ID | R Group (Aryl Moiety) | FAAH Inhibition IC₅₀ (µM) |

| 14 | 4-phenyl | 0.029 |

| 44 | pyridin-3-yl | 0.002 |

| 46 | 4-methylpyridin-3-yl | 0.003 |

| 48 | 6-methylpyridin-3-yl | 0.004 |

| (Data synthesized from a study on FAAH inhibitors, demonstrating the electronic benefit of the pyridine ring over a simple phenyl ring.[10]) |

This approximate 10-fold increase in activity is attributed to the electron-withdrawing nature of the pyridine ring, which enhances the reactivity of the carbamate group.[10]

Diagram 3: SAR Logical Relationships

This diagram shows the logical dependencies in optimizing a lead compound based on SAR data.

Caption: Logic flow for lead optimization based on SAR insights.

Experimental Workflow for Drug Discovery

A robust and self-validating experimental cascade is essential for efficiently advancing a chemical series from hit to lead.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled antibody specific to the phosphorylated substrate and a ULight™-labeled streptavidin (which binds to the biotinylated substrate) are used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and ULight™ acceptor into close proximity, generating a FRET signal.

Materials:

-

Target kinase enzyme

-

Biotinylated substrate peptide

-

ATP

-

Test compounds (serially diluted in DMSO)

-

HTRF® KinEASE detection reagents (Eu-labeled antibody, ULight™-streptavidin)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)

-

Low-volume 384-well plates

-

HTRF®-compatible plate reader

Procedure:

-

Compound Plating: Dispense 2 µL of serially diluted test compounds into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Kinase Reaction: Add 4 µL of a 2.5x kinase/substrate mix to each well to initiate the reaction. Rationale: Initiating the reaction with the enzyme ensures all reactions start simultaneously.

-

ATP Addition: Add 4 µL of a 2.5x ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase to ensure competitive binding can be accurately measured.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). This time is optimized to ensure the reaction is in the linear range.

-

Detection: Stop the reaction by adding 10 µL of the HTRF® detection mix (diluted in EDTA-containing buffer). The EDTA chelates Mg²⁺, stopping the kinase activity.

-

Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm (europium) and 665 nm (ULight™).

-

Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm * 10,000). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀. Self-Validation: The Z'-factor for the assay, calculated from the high and low controls, should be > 0.5 to ensure the assay is robust and the data is reliable.

Bioisosteric Replacement and Lead Optimization

Bioisosteric replacement is a powerful strategy for fine-tuning the properties of a lead compound to improve efficacy, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[11][12] In the context of pyridin-3-ylcarbamate derivatives, common bioisosteric replacements include:

-

Carbamate -> Urea/Thiourea: Often improves hydrogen bonding and synthetic accessibility.

-

Pyridine -> Other Heterocycles: Pyrimidines, pyrazoles, or indazoles can be used to fine-tune hinge-binding geometry and intellectual property position.

-

Phenyl Rings -> Saturated Rings: Replacing phenyl groups in the solvent-front region with non-planar, saturated rings like bicyclo[1.1.1]pentane can improve solubility and metabolic stability while reducing toxicity.[13][14]

Conclusion and Future Perspectives

The methyl pyridin-3-ylcarbamate scaffold and its analogs are a validated and highly fruitful starting point for the design of targeted therapeutics, particularly kinase inhibitors. The synthetic tractability of the core allows for extensive SAR exploration, leading to potent and selective drug candidates. Future work in this area will likely focus on developing inhibitors that overcome clinical resistance mechanisms, such as those seen with FLT3 inhibitors in acute myeloid leukemia, where secondary mutations can render first- and second-generation drugs ineffective.[7] By combining rational design, advanced synthetic methodologies, and robust biological evaluation workflows, researchers can continue to leverage this privileged scaffold to develop the next generation of precision medicines.

References

- Benchchem. Comparative Guide to the Structure-Activity Relationship of (4-Methylpiperidin-1-yl)acetic Acid Derivatives and Analogs.

- Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. 2022.

- PMC. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. 2024.

- PubMed. Synthesis and biological evaluation of bufalin-3-yl nitrogen-containing-carbamate derivatives as anticancer agents.

- Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.

- PubMed. Synthesis and structure-activity relationships of potential anticancer agents: alkylcarbamates of 3-(9-acridinylamino)-5-hydroxymethylaniline.

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.

- PMC. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability.

- PubMed. New pyridin-3-ylmethyl carbamodithioic esters activate pyruvate kinase M2 and potential anticancer lead compounds. 2015.

- Drug Hunter. Bioisosteres Cheat Sheet. 2025.

- IJSAT. Recent Advancements in Pyridine Derivatives as Anticancer Agents. 2025.

- Chemspace. Bioisosteric Replacements.

- MySkinRecipes. (R)-tert-Butyl methyl(piperidin-3-yl)carbamate.

- ResearchGate. pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. 2025.

- Google Patents. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.

- PMC - NIH. Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists.

- SpiroChem. Bioisosteric Replacement Strategies.

- In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. 2025.

- ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. 2025.

- MedChemExpress. Multi-target kinase inhibitor 3.

- PubMed. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. 2023.

- TCI Chemicals. Building Blocks for Bioisosteric Replacement in Medicinal Chemistry.

- eScholarship.org. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. 2024.

- Google Patents. Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.

- Otava Chemicals. Multi kinase inhibitors.

- MDPI. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ijsat.org [ijsat.org]

- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 4. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide [mdpi.com]

- 5. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 6. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 10. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drughunter.com [drughunter.com]

- 12. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 13. chem-space.com [chem-space.com]

- 14. tcichemicals.com [tcichemicals.com]

Methyl pyridin-3-ylcarbamate CAS number and structure

Executive Summary

Methyl pyridin-3-ylcarbamate (CAS 6269-24-5 ) is a heterocyclic organic building block primarily utilized as a stable precursor for substituted piperidine scaffolds in medicinal chemistry.[1][2] It serves as a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib) and various neuropeptide antagonists.

This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, validated synthetic protocols, and critical safety distinctions—specifically refuting common database errors confusing it with the organophosphate pesticide "MOCAP."

Part 1: Chemical Identity & Structural Analysis

Core Identifiers

| Parameter | Technical Specification |

| IUPAC Name | Methyl N-(pyridin-3-yl)carbamate |

| CAS Registry Number | 6269-24-5 |

| Synonyms | Methyl 3-pyridylcarbamate; 3-Methoxycarbonylaminopyridine; Carbamic acid, N-(3-pyridinyl)-, methyl ester |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| SMILES | COC(=O)Nc1cccnc1 |

| InChI Key | XYPVJWFXUXXBOT-UHFFFAOYSA-N |

Structural Architecture

The molecule consists of a pyridine ring substituted at the 3-position (meta) with a methyl carbamate moiety. This substitution pattern is electronically significant:

-

Electronic Character: The electron-withdrawing nature of the pyridine nitrogen decreases the nucleophilicity of the carbamate nitrogen compared to a phenyl carbamate.

-

Conformational Lock: The amide-like resonance of the carbamate group (

) creates a planar region, restricting rotation and facilitating hydrogen bonding interactions in active sites. -

H-Bonding Potential:

-

Acceptors: 2 (Pyridine Nitrogen, Carbonyl Oxygen)

-

Donors: 1 (Carbamate NH)

-

Figure 1: Structural decomposition of Methyl pyridin-3-ylcarbamate highlighting functional regions.

Part 2: Synthetic Pathways & Process Chemistry[6]

Primary Synthesis: Acylation of 3-Aminopyridine

The most robust route involves the nucleophilic acyl substitution of 3-aminopyridine with methyl chloroformate.

Reaction Scheme:

Detailed Protocol

-

Reagents: 3-Aminopyridine (1.0 eq), Methyl Chloroformate (1.1 eq), Triethylamine (TEA) or Pyridine (1.2 eq).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Anhydrous conditions are preferred to prevent hydrolysis of the chloroformate.

-

Temperature:

.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-aminopyridine in anhydrous DCM under an inert atmosphere (

or Ar). -

Base Addition: Add Triethylamine (TEA) to the solution. The base acts as an HCl scavenger.

-

Controlled Addition: Cool the mixture to

. Add Methyl Chloroformate dropwise over 30 minutes. Note: Exothermic reaction; control temperature to avoid di-acylation. -

Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Quench with saturated

. Extract with DCM. Wash organic layer with brine, dry over -

Purification: Recrystallization from EtOAc/Hexane or column chromatography.

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism. The lone pair on the exocyclic amine attacks the carbonyl carbon of the chloroformate, forming a tetrahedral intermediate. The chloride ion is then eliminated, restoring the carbonyl double bond.

Figure 2: Synthetic workflow for the acylation of 3-aminopyridine.

Part 3: Physicochemical Properties

| Property | Value / Description |

| Physical State | White to off-white crystalline solid |

| Melting Point | 119 – 121 °C |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate. Sparingly soluble in water. |

| pKa (Predicted) | ~12.9 (Carbamate NH), ~3.5 (Pyridine N) |

| LogP | ~0.8 (Lipophilic, good membrane permeability) |

Spectroscopic Signature (Predicted):

-

¹H NMR (DMSO-d₆):

- 9.80 (s, 1H, NH)

- 8.65 (d, 1H, Py-H2)

- 8.20 (d, 1H, Py-H6)

- 7.95 (m, 1H, Py-H4)

- 7.30 (dd, 1H, Py-H5)

- 3.68 (s, 3H, O-CH₃)

Part 4: Applications in Drug Development

Precursor for Piperidine Scaffolds

The most significant application of CAS 6269-24-5 is as an aromatic precursor to Methyl (piperidin-3-yl)carbamate .

-

Workflow: Catalytic hydrogenation (e.g.,

or -

Relevance: The resulting chiral piperidine carbamates are key intermediates for JAK inhibitors like Tofacitinib and various GPCR ligands.

Bioisosteric Design

In medicinal chemistry, the methyl carbamate group acts as a robust bioisostere for:

-

Amides: Improved metabolic stability against amidases.

-

Ureas: Reduced polarity while maintaining H-bond donor/acceptor capability.

Part 5: Safety & Handling (Critical Disambiguation)[7]

The "MOCAP" Database Error

WARNING: Several chemical aggregators incorrectly list "MOCAP" as a synonym for Methyl pyridin-3-ylcarbamate.

-

Fact: MOCAP is the trade name for Ethoprophos (CAS 13194-48-4), a highly toxic organophosphate nematicide.

-

Distinction: Methyl pyridin-3-ylcarbamate is a carbamate intermediate, not an organophosphate. It does not possess the extreme acetylcholinesterase inhibition toxicity of Ethoprophos.

-

Action: Always verify CAS numbers (6269-24-5 vs 13194-48-4) before handling.

Standard Safety Profile (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Use standard PPE (Gloves, Goggles, Fume Hood). Avoid inhalation of dust.

References

-

LookChem Database. CAS 6269-24-5 Entry (Methyl-3-pyridyl carbamate).Link

-

Google Patents. Manufacturing method for a piperidine-3-ylcarbamate compound (EP2269986A1). Describes the use of pyridine carbamates as precursors. Link

-

Organic Syntheses. 3-Aminopyridine Preparation. (Context for starting material). Link

-

BLD Pharm. Product Page for Methyl (4-methylpyridin-3-yl)carbamate (Structural analog for property comparison). Link

-

ChemicalBook. Methyl pyridin-3-ylcarbamate Product Information.Link

Sources

In-Depth Technical Guide: In Vitro Evaluation of Methyl Pyridin-3-ylcarbamate Scaffolds

Executive Summary

Methyl pyridin-3-ylcarbamate (CAS: 17627-35-9; Synonyms: Methyl N-(3-pyridyl)carbamate) represents a critical pharmacophore in medicinal chemistry, bridging the structural gap between simple aryl carbamates and complex heterocyclic kinase inhibitors.[1] While historically explored for cytokinin-like activity in plant physiology, its current relevance lies in fragment-based drug discovery (FBDD) targeting serine hydrolases and as a precursor for anti-tubercular and anticancer agents.

This guide provides a rigorous technical framework for the in vitro characterization of this compound. It moves beyond generic protocols to address the specific physicochemical challenges posed by the pyridine nitrogen (pKa ~5.2) and the hydrolytic susceptibility of the carbamate linkage.

Part 1: Physicochemical Stability & Hydrolysis Profiling

The primary failure mode for carbamate-based leads in early discovery is non-enzymatic hydrolysis. The electron-withdrawing nature of the pyridine ring at the 3-position destabilizes the carbamate nitrogen, making the carbonyl carbon more electrophilic compared to phenyl analogs.

Chemical Hydrolysis Assay (pH-Dependent)

Objective: Determine the half-life (

Protocol:

-

Stock Preparation: Dissolve compound to 10 mM in DMSO.

-

Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.

-

Incubation: Dilute stock to 10 µM in pre-warmed buffers (37°C). Final DMSO concentration must be <1%.

-

Sampling: Aliquot 100 µL at

min. -

Quenching: Immediately add 100 µL cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

-

Analysis: LC-MS/MS quantification of the parent remaining.

Data Interpretation: Carbamates often undergo base-catalyzed hydrolysis (E1cB mechanism).

-

High Stability: >90% remaining at 4h (pH 7.4).

-

Instability Flag: >20% degradation at pH 7.4 indicates the compound is a "false positive" in biological screens due to decomposition into 3-aminopyridine.

Visualization: Hydrolysis & Metabolic Fate

The following diagram illustrates the competing pathways of chemical hydrolysis versus oxidative metabolism.

Caption: Figure 1.[2][3] Divergent degradation pathways: Chemical hydrolysis yields the amine, while oxidative metabolism targets the pyridine ring.

Part 2: Metabolic Stability (Microsomal Clearance)

Unlike simple alkyl carbamates, the pyridine ring is a prime target for Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4), leading to N-oxide formation.

Microsomal Stability Protocol

Rationale: To verify if the compound survives first-pass metabolism or acts as a "suicide substrate" inhibitor.[1]

Reagents:

-

Pooled Human/Mouse Liver Microsomes (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

Workflow:

-

Pre-incubation: Mix 0.5 mg/mL microsomes with 1 µM test compound in 100 mM Potassium Phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

-

Initiation: Add NADPH system (start reaction). Control arm: Add buffer instead of NADPH.

-

Time Points: 0, 5, 15, 30, 45 min.

-

Termination: Add ice-cold ACN with internal standard. Centrifuge at 4000g for 20 min.

-

Calculation: Plot ln(% remaining) vs. time.

Success Criteria:

-

Low Clearance:

(Stable scaffold). -

High Clearance:

(Likely requires substitution on the pyridine ring, e.g., 6-methyl or 2-fluoro, to block metabolic soft spots).

Part 3: Target Engagement (Serine Hydrolase Inhibition)

Methyl pyridin-3-ylcarbamate acts as a pseudo-substrate for serine hydrolases (e.g., Acetylcholinesterase - AChE, or Fatty Acid Amide Hydrolase - FAAH). The mechanism involves the nucleophilic attack of the enzyme's active site serine on the carbamate carbonyl, leading to transient or irreversible carbamylation.

Enzyme Kinetics Assay (Ellman’s Method Modified)

Objective: Determine the carbamylation rate constant (

Experimental Setup:

-

Enzyme: Recombinant Human AChE (0.1 U/mL).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Chromophore: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

Step-by-Step Protocol:

-

Inhibitor Incubation: Incubate Enzyme + Test Compound (0.1 - 100 µM) in phosphate buffer (pH 8.0) for varying times (

to 60 min). -

Substrate Addition: Add ATCh/DTNB mixture to the wells.

-

Measurement: Monitor Absorbance at 412 nm continuously for 5 min.

-

Data Analysis:

-

Since carbamates are slow-binding inhibitors,

values shift over time. -

Calculate the pseudo-first-order rate constant (

) for each inhibitor concentration. -

Plot

vs. [Inhibitor] to derive

-

Table 1: Expected Kinetic Profiles for Carbamates

| Parameter | Definition | Methyl Pyridin-3-ylcarbamate Characteristic |

| Affinity Constant | Moderate (µM range). Pyridine ring provides | |

| Carbamylation Rate | Slower than N-methyl carbamates (e.g., Physostigmine) due to lack of quaternary nitrogen. | |

| Recovery Rate | Fast. The decarbamylation of the methyl ester is generally rapid, making it a reversible inhibitor. |

Part 4: Cellular Toxicity & Viability[1]

Before advancing to efficacy models, the cytotoxicity of the pyridine-carbamate fragment must be assessed, particularly because the hydrolysis product (3-aminopyridine) is a known potassium channel blocker and neurotoxin.

MTT Viability Assay

Cells: HEK293 (Kidney) and HepG2 (Liver). Concentration Range: 0.1 µM to 100 µM.

Critical Control: Include a "Hydrolysis Control" arm where the compound is pre-incubated in media for 24h before adding to cells. If the pre-incubated media is more toxic than fresh compound, the toxicity is driven by the metabolite (3-aminopyridine), not the parent carbamate.

Visualization: Screening Workflow

The following DOT diagram outlines the logical decision tree for progressing this scaffold.

Caption: Figure 2. Go/No-Go decision tree for carbamate scaffold evaluation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19014921, Pyridine carbamate. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

-

Queiroz, M. J. R. P., et al. (2012). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. International Journal of Molecular Sciences, 13(10), 12562–12578. Retrieved from [Link]

-

Kuca, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6520. Retrieved from [Link]

-

National Toxicology Program (1987). Toxicology and Carcinogenesis Studies of Methyl Carbamate.[1][4] Technical Report Series No. 328. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine carbamate | C6H8N2O2 | CID 19014921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: Bridging Theory and Application in Modern Drug Discovery

An In-Depth Technical Guide to the Theoretical and Computational Investigation of Methyl Pyridin-3-ylcarbamate

In the landscape of contemporary drug development, the journey from a promising molecular scaffold to a clinical candidate is both arduous and resource-intensive. Methyl pyridin-3-ylcarbamate, a molecule incorporating the pharmacologically significant pyridine ring and a versatile carbamate linker, represents a class of compounds with considerable therapeutic potential. The pyridine moiety is a cornerstone in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. Carbamates are recognized as key functional groups in molecules with activities ranging from acetylcholinesterase inhibition to anticancer effects.[1]

This guide moves beyond a mere recitation of facts to provide a Senior Application Scientist's perspective on the why and how of theoretical investigation. We will explore the synergistic relationship between experimental data and computational modeling, a partnership that is indispensable for accelerating drug discovery. The core principle of our approach is that robust theoretical studies are not just predictive; they are self-validating systems that offer profound insights into molecular behavior, guiding more efficient and targeted experimental work. Here, we dissect the theoretical frameworks used to understand the structural, electronic, and potential biological properties of methyl pyridin-3-ylcarbamate, providing a roadmap for researchers, scientists, and drug development professionals.

Section 1: The Foundational Blueprint - Synthesis and Experimental Validation

Before any meaningful theoretical work can commence, a molecule must be synthesized and its identity confirmed. Computational models are only as reliable as the experimental data used to benchmark them. The synthesis of methyl pyridin-3-ylcarbamate is typically achieved through straightforward carbamation.[2]

Synthetic Protocol: Carbamation of 3-Aminopyridine

The preferred method involves the reaction of 3-aminopyridine with an appropriate methyl haloformate, such as methyl chloroformate, in the presence of a base to neutralize the resulting acid.[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-aminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or pyridine, to the solution.

-

Reagent Addition: Add methyl chloroformate (1.05 eq) dropwise to the cooled, stirred solution. The reaction is typically rapid.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.[3]

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield pure methyl pyridin-3-ylcarbamate.[3]

Spectroscopic Characterization: The Experimental Benchmark

The purified compound must be rigorously characterized to confirm its structure. This experimental data serves as the crucial validation standard for our subsequent theoretical calculations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive information about the molecular skeleton, confirming the connectivity of atoms and the chemical environment of protons and carbons.[3][4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. For methyl pyridin-3-ylcarbamate, characteristic vibrational bands for the N-H stretch, C=O (carbamate) stretch, and C-N/C-O stretches are expected.[5]

-

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule, which can be correlated with computational predictions of the electronic structure.[6]

The causality is clear: without this foundational, experimentally verified blueprint of the molecule, any computational model, no matter how sophisticated, is built on speculation.

Caption: Chemical structure of methyl pyridin-3-ylcarbamate.

Section 2: The Digital Microscope - Quantum Chemical Investigations

With a validated molecular structure, we can now employ computational chemistry to explore properties that are difficult or impossible to measure directly. Density Functional Theory (DFT) is the workhorse for such investigations, providing a remarkable balance between accuracy and computational cost.[7] A typical workflow involves geometry optimization, frequency calculation, and subsequent analysis of electronic properties.

Caption: General workflow for theoretical analysis of a small molecule.

Protocol: Geometry Optimization and Spectroscopic Simulation

The first step in any DFT study is to find the lowest energy conformation of the molecule.

Step-by-Step Methodology:

-

Input File Generation: Build an initial 3D structure of methyl pyridin-3-ylcarbamate using molecular modeling software.

-

Computational Method Selection: Choose a reliable DFT functional and basis set. The B3LYP functional combined with the 6-311+G(d,p) basis set is a widely accepted standard for organic molecules, providing accurate geometries and electronic properties.[8][9]

-

Geometry Optimization: Perform a full geometry optimization calculation. This process systematically alters the bond lengths, angles, and dihedrals to find the structure with the minimum potential energy.

-

Frequency Calculation: Conduct a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results of this calculation are also used to predict the IR spectrum.[8]

-

NMR Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method with the optimized structure to calculate the isotropic shielding values, which are then converted to NMR chemical shifts.

-

Validation: Compare the calculated vibrational frequencies (IR) and chemical shifts (NMR) with the experimental data obtained in Section 1. A strong correlation validates the computational model, instilling confidence in its predictive power for other properties.

| Parameter | Experimental (Hypothetical) | Calculated (DFT/B3LYP) |

| FTIR (cm⁻¹) | ||

| N-H Stretch | ~3300 | ~3315 |

| C=O Stretch | ~1720 | ~1735 |

| ¹H NMR (ppm) | ||

| N-H Proton | ~8.5 | ~8.45 |

| O-CH₃ Protons | ~3.7 | ~3.68 |

| ¹³C NMR (ppm) | ||

| C=O Carbon | ~155 | ~154.2 |

| O-CH₃ Carbon | ~52 | ~51.8 |

| Table 1: A representative comparison of hypothetical experimental data with results from DFT calculations. A close match validates the chosen theoretical model. |

Electronic Structure and Chemical Reactivity

Once validated, the model can be used to probe the molecule's electronic landscape, offering insights into its stability and reactivity.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[8][9]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, such as the pyridine nitrogen and carbonyl oxygen. Blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack, primarily around the amide proton (N-H).[10] This provides a simple yet powerful visual guide to the molecule's reactive sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge distribution and delocalization. It can quantify the charge on each atom and describe the stabilization energy associated with intramolecular interactions, such as hyperconjugation, which contributes to the overall stability of the molecule.[8]

| Electronic Property | Calculated Value (a.u.) | Implication |

| E(HOMO) | -0.25 | Electron-donating capability |

| E(LUMO) | -0.05 | Electron-accepting capability |

| Energy Gap (ΔE) | 0.20 | High kinetic stability |

| Electronegativity (χ) | 0.15 | Tendency to attract electrons |

| Chemical Hardness (η) | 0.10 | Resistance to charge transfer |

| Table 2: Key global reactivity descriptors calculated from FMO energies. These quantitative values are used to compare the reactivity of different molecules. |

Section 3: In Silico Pharmacology - Predicting Biological Interactions

The ultimate goal for many researchers studying molecules like methyl pyridin-3-ylcarbamate is to understand their potential as therapeutic agents. Computational methods provide a powerful first pass, allowing for the rapid screening and prioritization of candidates before committing to expensive and time-consuming in vitro and in vivo studies.

Molecular Docking: Identifying Potential Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in hypothesis generation for a molecule's mechanism of action.[11][12]

Caption: A typical workflow for a molecular docking experiment.

Protocol: Molecular Docking of Methyl Pyridin-3-ylcarbamate

-

Receptor Preparation: Obtain the 3D crystal structure of a potential protein target from the Protein Data Bank (PDB). For a carbamate, a relevant target could be acetylcholinesterase (AChE). The protein structure must be prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules.[11]

-

Ligand Preparation: Use the DFT-optimized, low-energy conformation of methyl pyridin-3-ylcarbamate as the input ligand structure. Assign partial charges and define rotatable bonds.

-

Grid Generation: Define the active site of the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand or catalytically active residues.

-

Docking Execution: Run the docking simulation using software like AutoDock or Schrödinger Glide. The program will systematically sample different conformations and orientations of the ligand within the active site.

-

Analysis of Results: Analyze the top-scoring poses. The primary metric is the binding energy (or docking score), which estimates the binding affinity. Equally important is a visual inspection of the binding mode to identify key intermolecular interactions, such as hydrogen bonds between the carbamate's N-H or C=O groups and protein residues, or π-π stacking involving the pyridine ring.[11]

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Acetylcholinesterase | -8.5 | Trp84, Ser200, His440 | π-π Stacking, H-Bond |

| A Kinase Domain | -7.9 | Leu248, Asp381 | H-Bond, Hydrophobic |

| Table 3: Hypothetical molecular docking results. Lower binding energies suggest stronger affinity. The analysis of interacting residues provides a mechanistic hypothesis for this binding. |

QSAR: Building Predictive Models for Drug Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity.[13] A well-validated QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.

Conceptual Workflow for 3D-QSAR (CoMFA/CoMSIA):

-

Dataset Assembly: A dataset of structurally related compounds (e.g., various substituted pyridin-3-ylcarbamates) with experimentally measured biological activity (e.g., IC₅₀ values) is required.

-

Molecular Alignment: All molecules in the dataset are aligned based on a common scaffold. This is a critical step, as the quality of the alignment directly impacts the model's predictive power.

-

Descriptor Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic field values are calculated, serving as the independent variables (descriptors).

-

Model Generation: A statistical method, typically Partial Least Squares (PLS) regression, is used to build a linear equation correlating the descriptor values with the biological activity.

-

Model Validation: The model's predictive ability is rigorously tested using cross-validation (q²) and an external test set of compounds not used in model training (r²_pred).[14]

The output of a 3D-QSAR analysis includes contour maps that visualize regions where changes in steric or electrostatic properties are predicted to increase or decrease biological activity. For example, a map might show that adding a bulky, electron-withdrawing group at a specific position on the pyridine ring is predicted to enhance binding affinity, providing clear, actionable guidance for the medicinal chemist.

Conclusion: From Theoretical Insight to Tangible Progress

The theoretical study of methyl pyridin-3-ylcarbamate is a microcosm of the modern, computation-driven approach to chemical and pharmaceutical research. By integrating a validated experimental foundation with a multi-faceted computational toolkit—spanning DFT, molecular docking, and QSAR—we can construct a holistic understanding of a molecule's properties. This approach transforms the research paradigm from one of trial-and-error to one of rational, predictive design. The causality-driven workflow, where each computational step is benchmarked and validated, ensures the trustworthiness of the insights generated. For researchers and drug developers, these theoretical studies are not an academic exercise; they are an indispensable tool for minimizing risk, optimizing resources, and ultimately, accelerating the path toward novel therapeutic discoveries.

References

- Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.

-

DFT BASED ANALYSIS OF N-(3-METHYL-2, 6-DIPHENYL- PIPERIDIN-4-YLIDINE)-N'-PHENYL HYDRAZINE (3-MDPYP) MOLECULE. Karpagam Academy of Higher Education. [Link]

- CA2763574C - Process for the synthesis of 3-methyl-pyridine.

- EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.

-

Synthesis and characterization of metal dithiocarbamate derivatives of 3-((pyridin-2-yl)methylamino)propanenitrile: Crystal structure of [3-((pyridin-2-yl)methylamino)propanenitriledithiocarbamato] nickel(II). ResearchGate. [Link]

-

Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI. [Link]

-

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. MDPI. [Link]

-

Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]

-

Combined 3D-QSAR, Molecular Docking, and Molecular Dynamics Study on Piperazinyl-Glutamate-Pyridines/Pyrimidines as Potent P2Y12. ACS Publications. [Link]

-

Theoretical studies of the ground state and of the spectroscopic properties of ethyl 5-amino-2-methyl-1,2-dihydro-3-phenylpyrido [3,4-b]pyrazin-7-y1 carbamate analogs. ResearchGate. [Link]

-

Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. ResearchGate. [Link]

-

Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. Wiley Online Library. [Link]

-

Synthesis, evaluation, molecular docking and molecular dynamics studies of novel N-(4-(pyridin-2-yloxy) benzyl) arylamine derivatives as potential antitubercular agents. PubMed Central. [Link]

-

Three-dimensional Quantitative Structure-activity Relationship (3DQSAR) and Molecular Docking Study of 2-((pyridin-3-yloxy)methyl) Piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders. PubMed. [Link]

-

Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. National Institutes of Health (NIH). [Link]

-

QSAR Evaluations to Unravel the Structural Features in Lysine-Specific Histone Demethylase 1A Inhibitors for Novel Anticancer Lead Development Supported by Molecular Docking, MD Simulation and MMGBSA. MDPI. [Link]

-

(R)-tert-Butyl methyl(piperidin-3-yl)carbamate. MySkinRecipes. [Link]

-

DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. [Link]

-

QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase. PubMed Central. [Link]

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]

-

Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS One. [Link]

-

Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine. ResearchGate. [Link]

Sources

- 1. Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate [mdpi.com]

- 2. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 3. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. kahedu.edu.in [kahedu.edu.in]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, evaluation, molecular docking and molecular dynamics studies of novel N-(4-(pyridin-2-yloxy) benzyl) arylamine derivatives as potential antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]

- 13. QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]